3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles.
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and DNA. For instance, it has been shown to bind to bacterial DNA, inhibiting its replication and transcription . Additionally, it can interact with specific proteins, altering their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazole derivatives: These compounds also have a triazole ring and are known for their antimicrobial and anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar fused ring system and are used in the development of new materials and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N5O2S |
---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H13N5O2S/c1-2-4-10-15-16-11(13-14-12(16)20-10)8-5-3-6-9(7-8)17(18)19/h3,5-7,10,15H,2,4H2,1H3 |
InChI Key |
LOOVYZAYHPCBKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NN2C(=NN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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